Potassium metabisulfite

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Reacts with acid solutions; insoluble in ethanol

49.5 g/100 g water at 25 °C

Solubility in water, g/100ml at 25 °C: 49.5 (good)

Synonyms

Canonical SMILES

Antibacterial and Antifungal Agent

Potassium metabisulfite exhibits antibacterial and antifungal properties, making it valuable for research involving microbial control. Studies have explored its effectiveness against various microorganisms, including bacteria responsible for food spoilage and pathogenic fungi implicated in infections [1].

Source

Antioxidant Properties

Potassium metabisulfite acts as an antioxidant, protecting cells and tissues from damage caused by free radicals. This property makes it relevant in research areas like:

- Preserving biological samples: It can prevent the degradation of enzymes, proteins, and other biomolecules during storage and sample preparation [2].

- Studying oxidative stress: Researchers can use potassium metabisulfite to induce controlled oxidative stress in cell cultures to understand the mechanisms of cellular response and disease processes [3].

Source 1

Scavenger of Reducing Agents

Potassium metabisulfite can scavenge reducing agents, making it useful in specific research applications like:

- Studying enzymatic reactions: Researchers can utilize it to remove interfering reducing agents, ensuring accurate measurements of enzyme activity [4].

- Chromatographic separations: It can be employed in chromatography techniques to improve the separation of analytes by removing reducing agents that might interfere with the process [5].

Source 1

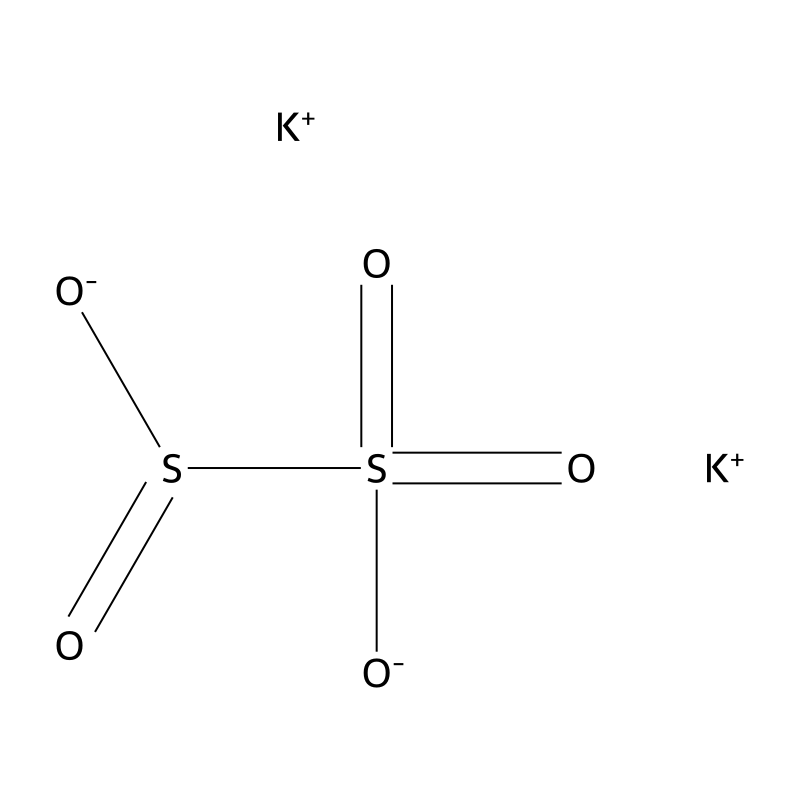

Potassium metabisulfite, with the chemical formula , is a white crystalline powder known for its pungent sulfur dioxide odor. It is commonly referred to as potassium pyrosulfite. This compound is highly soluble in water and has a melting point of approximately 190 °C, at which it decomposes into potassium sulfite and sulfur dioxide gas. Due to its chemical properties, potassium metabisulfite serves various roles in industrial and food applications, primarily as an antioxidant and a disinfectant .

In Winemaking

Potassium metabisulfite plays a crucial role in winemaking by:

- Inhibiting unwanted microorganisms: SO₂ released from potassium metabisulfite prevents spoilage bacteria and wild yeasts from multiplying, allowing for controlled fermentation by desired yeast strains [].

- Antioxidant activity: SO₂ scavenges free radicals that can degrade wine quality by altering color, flavor, and aroma.

Other Applications

The antimicrobial and antioxidant properties of potassium metabisulfite find applications in various fields:

- Food preservation: It is used to prevent browning and microbial spoilage in dried fruits, processed potatoes, and some wines [].

- Pharmaceutical industry: It acts as an antioxidant and preservative in some medications.

- Water treatment: Low concentrations of potassium metabisulfite can be used to remove chlorine and control microbial growth in water systems.

Potassium metabisulfite can be irritating to the skin, eyes, and respiratory tract upon contact or inhalation. Individuals with asthma or sulfite sensitivity may experience allergic reactions.

- Safety precautions: Wear gloves, eye protection, and a respirator when handling potassium metabisulfite. Avoid contact with skin and eyes. Ensure proper ventilation in the workspace.

- Regulations: The safe use of potassium metabisulfite in food and beverages is regulated by various food safety agencies worldwide, with established concentration limits to minimize health risks.

- Decomposition: Upon heating, it decomposes as follows:This reaction releases sulfur dioxide gas, which can be utilized in various applications such as winemaking .

- Hydrolysis: When dissolved in water, it hydrolyzes to form potassium bisulfite:

- Redox Reactions: Potassium metabisulfite acts as a reducing agent, particularly in the presence of oxidizing agents, where it can reduce compounds while itself being oxidized to sulfate .

Potassium metabisulfite can be synthesized through several methods:

- Neutralization Reaction: A common method involves reacting potassium hydroxide with sulfur dioxide:

- Evaporation of Potassium Bisulfite: Another method includes evaporating a saturated solution of potassium bisulfite:

These methods allow for the production of potassium metabisulfite in both laboratory and industrial settings .

Potassium metabisulfite has a wide range of applications across various industries:

- Food Preservation: It is widely used as a food additive (E224) to inhibit spoilage and oxidation in products like wine, beer, and dried fruits.

- Winemaking: In winemaking, it serves to sanitize equipment and prevent oxidation during fermentation.

- Textile Industry: It is used in dyeing processes and cotton printing.

- Photography: Employed in photographic developers to prevent oxidation of developing agents.

- Chemical Synthesis: Acts as a reducing agent in organic synthesis reactions .

Research indicates that potassium metabisulfite can interact with various biological systems and chemicals:

- Reactivity with Oxidizers: It reacts vigorously with strong oxidizing agents, which can lead to hazardous situations if not managed properly.

- Biological Interactions: Studies have shown that exposure may exacerbate asthma symptoms in sensitive populations due to the release of sulfur dioxide gas .

Potassium metabisulfite shares similarities with other sulfites and bisulfites, particularly sodium metabisulfite. Here’s a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Solubility | Primary Uses | Unique Properties |

|---|---|---|---|---|

| Potassium Metabisulfite | Highly soluble | Food preservation, winemaking | Stronger odor; more effective as an antioxidant | |

| Sodium Metabisulfite | Highly soluble | Food preservation, bleaching | More commonly used in industrial applications | |

| Calcium Bisulfite | Less soluble | Water treatment | Less effective as an antioxidant | |

| Ammonium Bisulfite | Soluble | Food preservation | Used primarily in specific food applications |

Potassium metabisulfite's unique attributes include its strong reducing capabilities and effectiveness as an antioxidant compared to other similar compounds .

Potassium metabisulfite (K₂S₂O₅), first synthesized in the 19th century, emerged as a critical compound for industrial applications, particularly in wine preservation and food chemistry. Early academic interest centered on its ability to release sulfur dioxide (SO₂), a potent antimicrobial and antioxidant agent, which revolutionized preservation techniques in the food and beverage industries. By the mid-20th century, its role expanded into organic synthesis, where researchers recognized its utility as a sulfur dioxide surrogate. The compound’s stability, affordability, and ease of handling compared to gaseous SO₂ positioned it as a safer alternative for laboratory use, spurring investigations into its redox properties and reaction mechanisms.

Significance in Chemical Research

Potassium metabisulfite’s significance lies in its dual functionality as both a reducing agent and a sulfur dioxide source. In organic chemistry, it enables sulfonylation reactions—critical for synthesizing sulfones, sulfonamides, and sulfonate esters—without requiring hazardous SO₂ gas. For example, its use in palladium-catalyzed aminosulfonylation allows the direct coupling of aryl halides with amines, streamlining the production of pharmacologically relevant sulfonamides. Additionally, its compatibility with photoredox catalysis has opened pathways for visible-light-mediated transformations, such as the synthesis of allylic sulfones from alkyl halides.

In materials science, potassium metabisulfite aids in dyeing and printing textiles by acting as a reducing agent for vat dyes, while its role in gold precipitation from aqua regia highlights its versatility in metallurgy. The compound’s electrochemical applications, including the synthesis of β-alkoxyl sulfonate esters via multi-component reactions, further underscore its adaptability in green chemistry.

Current Research Paradigms

Contemporary studies focus on three key areas:

- Mechanistic Elucidation: Researchers are unraveling the radical intermediates involved in potassium metabisulfite-mediated reactions. For instance, its reaction with iodoarenes under ultraviolet light generates sulfonyl radicals, which participate in C–S bond formation.

- Methodological Innovations: Recent work integrates potassium metabisulfite with transition-metal catalysts (e.g., palladium, copper) to achieve stereoselective sulfonylation. The electrochemical difunctionalization of alkenes using K₂S₂O₅ exemplifies this trend, enabling simultaneous C–S and C–O bond formation under mild conditions.

- Sustainability-Driven Applications: As a green reagent, potassium metabisulfite replaces toxic SO₂ gas in large-scale syntheses. Its use in photoinduced reactions reduces energy consumption, aligning with principles of sustainable chemistry.

Traditional Production Techniques

Traditional production techniques for potassium metabisulfite have been employed in industrial settings for several decades, relying primarily on straightforward chemical reactions between potassium-containing compounds and sulfur dioxide [1]. These conventional methods typically involve the direct reaction of potassium hydroxide or potassium carbonate with sulfur dioxide gas in aqueous solutions [3]. The traditional approach emphasizes simplicity in equipment design and process control, utilizing batch reactors with manual monitoring systems [6].

Historical production methods employed atmospheric pressure conditions with temperatures ranging from 50 to 80 degrees Celsius during the reaction phase [8]. The traditional processes typically achieved product purities in the range of 95 to 97 percent, with theoretical yields between 85 and 90 percent depending on the specific raw materials and reaction conditions employed [33]. These methods relied heavily on gravitational settling and basic filtration techniques for product separation and purification [7].

Energy consumption in traditional production systems was generally high due to the use of conventional heating methods and less efficient process control mechanisms [36]. The traditional approaches also generated higher levels of emissions and waste products compared to modern industrial processes [33]. Manual monitoring and control systems resulted in variable product quality and limited production capacity scalability [36].

Modern Industrial Manufacturing Processes

Modern industrial manufacturing processes for potassium metabisulfite incorporate advanced process control systems, automated monitoring, and optimized reaction conditions to achieve superior product quality and production efficiency [34]. Contemporary production methods utilize continuous or semi-continuous reactor systems with sophisticated temperature and pressure control mechanisms [37]. These modern approaches typically achieve product purities exceeding 98 percent with theoretical yields ranging from 95 to 98 percent [1] [3].

Advanced manufacturing processes employ multi-stage purification systems, including clarification, filtration, and controlled crystallization techniques [2]. Modern facilities integrate environmental protection measures, including gas scrubbing systems and waste heat recovery units to minimize emissions and energy consumption [34]. Process automation and computerized control systems ensure consistent product quality and enable real-time optimization of operating parameters [37].

Reaction of Potassium Hydroxide with Sulfur Dioxide

The reaction between potassium hydroxide and sulfur dioxide represents one of the most widely employed modern synthesis routes for potassium metabisulfite production [1] [3]. This process involves the controlled introduction of sulfur dioxide gas into an aqueous solution containing potassium hydroxide under carefully maintained temperature and pressure conditions [8]. The reaction proceeds through a two-step mechanism, initially forming potassium bisulfite, which subsequently undergoes dehydration to yield potassium metabisulfite [3].

The stoichiometric equation for this reaction is: 2 KOH + 2 SO₂ → K₂S₂O₅ + H₂O [1]. The reaction is typically conducted at temperatures between 50 and 80 degrees Celsius with continuous stirring to ensure homogeneous mixing [6] [8]. The process requires precise control of sulfur dioxide addition rates to maintain optimal reaction conditions and prevent the formation of unwanted byproducts [3].

Modern implementations of this synthesis route employ automated dosing systems for sulfur dioxide introduction and continuous monitoring of pH levels throughout the reaction [2]. The reaction kinetics are favorable under slightly acidic conditions, with optimal pH ranges between 4 and 5 [16]. Temperature control is critical, as higher temperatures accelerate the reaction rate but may also promote decomposition reactions that reduce overall yield [14].

Potassium Carbonate-Based Synthesis Routes

Potassium carbonate-based synthesis routes provide an alternative approach for potassium metabisulfite production, offering advantages in terms of raw material availability and reaction control [16]. These processes utilize potassium carbonate as the primary potassium source, reacting with sulfur dioxide under controlled conditions to produce the desired metabisulfite product [3]. The carbonate-based routes can be implemented as either single-step or multi-step processes, depending on the specific production requirements and equipment configuration [16].

The direct carbonate route follows the reaction: K₂CO₃ + 2 SO₂ → K₂S₂O₅ + CO₂ [16]. This single-step process offers simplicity in operation but requires careful control of carbon dioxide evolution to prevent excessive foaming and product losses [3]. The multi-step carbonate route involves initial formation of potassium sulfite, followed by further reaction with sulfur dioxide to produce potassium bisulfite, and final dehydration to yield potassium metabisulfite [16].

Temperature control in carbonate-based processes typically ranges from 50 to 80 degrees Celsius, with optimal conditions varying depending on the specific route employed [16]. The multi-step process offers superior control over reaction intermediates and generally achieves higher product purity levels [2]. Carbon dioxide management is essential in these processes, requiring adequate ventilation and gas handling systems to maintain safe operating conditions [6].

Reaction Stoichiometry and Equilibria

The reaction stoichiometry and equilibria governing potassium metabisulfite synthesis are complex and depend on multiple factors including temperature, pH, concentration, and the presence of competing reactions [13] [14]. The primary equilibrium involves the conversion between potassium bisulfite and potassium metabisulfite according to the reaction: 2 KHSO₃ ⇌ K₂S₂O₅ + H₂O [3]. This equilibrium is temperature-dependent, with higher temperatures favoring the formation of metabisulfite [14].

Thermodynamic analysis indicates that the decomposition of potassium metabisulfite follows contracting area kinetics with an apparent activation energy of 122.4 kilojoules per mole [14]. The equilibrium constant for the metabisulfite formation reaction varies significantly with temperature, requiring careful thermal management to optimize product yield [14]. Side reactions, including oxidation to sulfate and hydrolysis reactions, can compete with the desired metabisulfite formation [13].

pH plays a critical role in determining the distribution of sulfur dioxide species in aqueous solution, with molecular sulfur dioxide, bisulfite ions, and sulfite ions existing in dynamic equilibrium [5]. The relative concentrations of these species directly influence the efficiency of metabisulfite formation [22]. Optimal pH conditions for metabisulfite synthesis typically range from 2.5 to 5.0, where bisulfite species predominate [2] [16].

| Production Route | Chemical Equation | Molar Ratio (Reactant:Product) | Theoretical Yield (%) |

|---|---|---|---|

| Potassium Hydroxide + Sulfur Dioxide | 2 KOH + 2 SO₂ → K₂S₂O₅ + H₂O | 2:1 (KOH:K₂S₂O₅) | 95-98 |

| Potassium Carbonate + Sulfur Dioxide (Direct) | K₂CO₃ + 2 SO₂ → K₂S₂O₅ + CO₂ | 1:1 (K₂CO₃:K₂S₂O₅) | 92-96 |

| Potassium Carbonate + Sulfur Dioxide (Two-step) | K₂CO₃ + SO₂ + H₂O → K₂SO₃ + H₂CO₃; K₂SO₃ + SO₂ + H₂O → 2 KHSO₃; 2 KHSO₃ → K₂S₂O₅ + H₂O | 1:1 (K₂CO₃:K₂S₂O₅) | 90-95 |

Food-Grade Production Methodologies

Food-grade production methodologies for potassium metabisulfite require stringent quality control measures and specialized purification techniques to meet regulatory standards for food additives [2] [4]. These processes incorporate multiple stages of purification, including chemical clarification, physical filtration, and controlled crystallization to achieve the high purity levels required for food applications [17]. Food-grade production typically targets purity levels exceeding 99 percent with strict limits on impurities such as heavy metals, arsenic, and other contaminants [7].

The food-grade production process begins with the selection of high-purity raw materials and continues through carefully controlled reaction conditions to minimize the formation of impurities [2]. Specialized equipment constructed from food-grade materials is employed throughout the production process to prevent contamination [17]. Quality assurance protocols include extensive analytical testing at multiple stages of production to ensure compliance with food safety regulations [4].

Purification Techniques using Clarification Agents

Purification techniques using clarification agents play a crucial role in achieving the high purity standards required for food-grade potassium metabisulfite [17]. These techniques involve the addition of specific agents that facilitate the removal of suspended solids, colloidal particles, and other impurities from the reaction mixture [19]. The clarification process typically occurs after the primary synthesis reaction and before final crystallization [2].

Common clarification agents include activated carbon materials and modified diatomaceous earth, which provide effective adsorption of organic impurities and color-causing compounds [17] [18]. The selection of appropriate clarification agents depends on the specific impurity profile of the crude product and the target purity specifications [19]. Process parameters such as contact time, temperature, and agent dosage must be optimized to achieve maximum purification efficiency [26].

2.3.1.1. GAC and Modified Diatomite Applications

Granular Activated Carbon and modified diatomite represent two primary clarification agents employed in food-grade potassium metabisulfite purification [17] [18]. Granular Activated Carbon provides excellent adsorption capacity for organic compounds and color-causing impurities due to its high surface area, which can exceed 1000 square meters per gram [18]. The carbon's microporous structure effectively traps contaminants while allowing the desired product to pass through [21].

Modified diatomite offers complementary purification capabilities, particularly for the removal of suspended solids and colloidal particles [19]. The natural porosity of diatomaceous earth, combined with surface modifications, enhances its filtration and adsorption properties [26]. Diatomite applications in potassium metabisulfite purification can achieve turbidity removal efficiencies exceeding 85 percent under optimal operating conditions [26].

The selection between Granular Activated Carbon and modified diatomite depends on the specific impurity characteristics and the desired level of purification [18] [19]. Granular Activated Carbon is particularly effective for organic contaminant removal, while modified diatomite excels in physical clarification applications [26]. Both agents can be regenerated and reused multiple times, providing economic advantages in industrial applications [21].

2.3.1.2. Optimal Weight Ratio Determinations

Optimal weight ratio determinations for clarification agents are critical for achieving maximum purification efficiency while minimizing processing costs [17] [26]. Research has demonstrated that the ratio of Granular Activated Carbon to modified diatomite significantly influences the overall purification performance [17]. Optimal ratios typically range from 1:1 to 2:1 (Granular Activated Carbon to modified diatomite) depending on the specific impurity profile and target purity requirements [17].

Experimental studies have shown that a 2:1 weight ratio of Granular Activated Carbon to modified diatomite provides superior color removal and organic impurity reduction [17]. However, a 1:1 ratio may be sufficient for applications where physical clarification is the primary objective [17]. The optimal ratio also depends on factors such as contact time, temperature, and the concentration of impurities in the feed solution [26].

Economic considerations play an important role in ratio optimization, as Granular Activated Carbon typically costs more than modified diatomite [18] [19]. Process optimization studies must balance purification efficiency against material costs to determine the most cost-effective clarification strategy [26]. Regular monitoring and adjustment of clarification agent ratios may be necessary to maintain consistent product quality as raw material characteristics vary [17].

Micropore Filtration Systems (0.1-10 μm)

Micropore filtration systems operating in the 0.1 to 10 micrometer range provide essential particle removal capabilities for food-grade potassium metabisulfite production [20]. These filtration systems effectively eliminate bacteria, suspended solids, and other particulate contaminants that could compromise product quality or food safety [2] [20]. The filtration process typically occurs after chemical clarification and before final crystallization to ensure maximum product purity [17].

Modern micropore filtration systems employ various membrane materials including polytetrafluoroethylene, polyethylene, nylon, and polypropylene, each offering specific advantages for different applications [20]. Filter pore sizes are selected based on the target contaminants, with 0.1 micrometer filters providing sterilization-grade filtration and larger pore sizes focusing on particulate removal [20]. Multiple filtration stages may be employed to achieve the desired level of purification [2].

System design considerations include operating pressure, flow rate, and membrane surface area to optimize filtration efficiency and minimize processing time [20]. Typical operating pressures range from 0.1 to 0.6 megapascals, with higher pressures enabling faster filtration rates [20]. Regular membrane replacement and cleaning protocols are essential for maintaining consistent filtration performance [20].

pH Control Strategies (2.5-5.0)

pH control strategies within the 2.5 to 5.0 range are fundamental to successful food-grade potassium metabisulfite production [2] [22]. This pH range optimizes the formation of metabisulfite while minimizing competing reactions that could reduce product yield or introduce impurities [16] [22]. Precise pH control is achieved through automated monitoring systems and controlled addition of acid or base solutions [2].

The pH level directly influences the distribution of sulfur dioxide species in aqueous solution, with molecular sulfur dioxide and bisulfite ions predominating in the target pH range [5] [22]. Lower pH values within this range favor the formation of molecular sulfur dioxide, which readily combines to form metabisulfite [22]. However, excessively low pH levels can promote decomposition reactions and sulfur dioxide loss [5].

Automated pH control systems employ continuous monitoring with rapid response capability to maintain the desired pH range throughout the production process [2]. Buffer systems may be incorporated to provide additional pH stability and reduce the frequency of adjustment additions [22]. Regular calibration of pH monitoring equipment is essential for maintaining accurate control [2].

Crystal Formation Control through Cooling (15-30°C)

Crystal formation control through cooling within the 15 to 30 degrees Celsius range enables precise management of crystal size distribution and product quality [2] [24]. Controlled cooling rates influence nucleation kinetics and crystal growth patterns, directly affecting the final product characteristics [24] [28]. Slower cooling rates generally produce larger, more uniform crystals with improved filterability and handling properties [24].

The cooling process must be carefully managed to prevent rapid nucleation that would result in small, poorly formed crystals [28]. Temperature gradients within the crystallization vessel should be minimized to ensure uniform crystal formation throughout the solution [24]. Cooling rates typically range from 0.1 to 2 degrees Celsius per minute, depending on the desired crystal characteristics [29].

Seeding strategies may be employed during the cooling process to control nucleation and promote uniform crystal growth [31]. Seed crystal addition typically ranges from 0.5 to 2 percent by weight of the final product [31]. The timing of seed addition and the subsequent cooling profile significantly influence the final crystal size distribution [24] [28].

Microwave Drying Technology (90-160°C)

Microwave drying technology operating at temperatures between 90 and 160 degrees Celsius provides efficient moisture removal while preserving product quality [25]. This advanced drying technique offers superior control over the drying process compared to conventional heating methods [25]. Microwave drying achieves higher drying rates while maintaining lower surface temperatures, reducing the risk of thermal decomposition [25].

The microwave drying process utilizes electromagnetic energy to generate heat directly within the product, resulting in more uniform heating and faster moisture removal [25]. Temperature control is critical, as excessive temperatures can cause decomposition of the metabisulfite and loss of sulfur dioxide [14] [25]. The 90 to 160 degrees Celsius range provides optimal moisture removal while preserving product stability [25].

Microwave drying systems offer precise control over heating profiles and can be programmed to follow specific temperature and time sequences [25]. This capability enables optimization of the drying process for different product specifications and moisture content requirements [25]. Energy efficiency is typically superior to conventional drying methods, reducing operating costs and environmental impact [25].

| Process Parameter | Optimal Range | Critical Control Point |

|---|---|---|

| Initial Solution Concentration (K⁺) | 100-400 g/L | Ensures adequate potassium content |

| Micropore Filtration Range | 0.1-10 μm | Removes bacteria and particulates |

| pH Control Range | 2.5-5.0 | Controls bisulfite formation |

| Crystal Formation Cooling Temperature | 15-30°C | Controls crystal nucleation rate |

| Stirring Velocity Optimization | 30-60 rpm | Optimizes crystal growth |

| Microwave Drying Temperature | 90-160°C | Removes residual moisture |

| GAC:Modified Diatomite Weight Ratio | 1:1 to 2:1 | Maximizes purification efficiency |

| Supersaturation Level | 1.1-1.3 | Controls final crystal size |

Process Optimization Strategies

Process optimization strategies for potassium metabisulfite production focus on maximizing yield, improving product quality, and minimizing energy consumption while maintaining economic viability [34] [37]. These strategies employ advanced process control techniques, mathematical modeling, and real-time optimization algorithms to achieve optimal operating conditions [29] [31]. Modern optimization approaches consider multiple objectives simultaneously, including production efficiency, environmental impact, and product quality specifications [34].

Systematic optimization involves the identification and control of key process variables that significantly influence product yield and quality [37]. These variables include temperature profiles, pH levels, stirring velocities, cooling rates, and residence times [29] [31]. Advanced process control systems enable real-time adjustment of these parameters based on continuous monitoring of process conditions and product quality indicators [34].

Temperature and pH Control Parameters

Temperature and pH control parameters represent the most critical variables in potassium metabisulfite production optimization [2] [14]. Temperature control during the reaction phase typically ranges from 50 to 80 degrees Celsius, with higher temperatures accelerating reaction rates but potentially promoting unwanted side reactions [8] [14]. The cooling phase requires precise temperature control between 15 and 30 degrees Celsius to optimize crystal formation [2] [24].

pH control within the 2.5 to 5.0 range during crystallization is essential for maintaining optimal supersaturation levels and preventing decomposition reactions [2] [22]. The interaction between temperature and pH creates complex optimization challenges, as both parameters influence reaction kinetics and equilibrium positions [14] [22]. Advanced control algorithms can manage these interactions to maintain optimal conditions throughout the production process [34].

Real-time monitoring and control systems enable rapid response to process disturbances and maintain tight control over temperature and pH parameters [37]. Feedback control loops with appropriate tuning parameters ensure stable operation while minimizing deviation from target values [29]. Predictive control strategies can anticipate process changes and make proactive adjustments to maintain optimal conditions [34].

Stirring Velocity Optimization (30-60 rpm)

Stirring velocity optimization within the 30 to 60 revolutions per minute range is crucial for achieving optimal crystal formation and product quality [29]. The stirring velocity influences mass transfer rates, nucleation kinetics, and crystal growth patterns [29]. Insufficient stirring can result in poor mixing and non-uniform conditions, while excessive stirring may cause crystal breakage and increased nucleation rates [29].

Computational fluid dynamics modeling has demonstrated that stirring velocity affects the distribution of turbulent kinetic energy and shear rates throughout the crystallization vessel [29]. Optimal stirring conditions promote uniform supersaturation distribution while maintaining low shear rates that prevent crystal damage [29]. The relationship between stirring velocity and crystal size distribution follows predictable patterns that can be used for process optimization [29].

Advanced stirring systems may employ variable speed control to adjust stirring velocity throughout different phases of the crystallization process [32]. Initial mixing phases may require higher velocities to ensure homogeneous conditions, while crystal growth phases benefit from lower velocities to minimize crystal breakage [29]. Automated control systems can implement optimized stirring profiles based on real-time process monitoring [32].

Mother Liquor Recycling Methodologies

Mother liquor recycling methodologies provide significant opportunities for raw material conservation and cost reduction in potassium metabisulfite production [30]. These methodologies involve the recovery and reuse of valuable components from the crystallization mother liquor, including unreacted potassium compounds and dissolved metabisulfite [2] [30]. Recycling ratios typically range from 70 to 90 percent, depending on the specific process configuration and purity requirements [30].

The recycling process requires careful analysis of mother liquor composition to determine the optimal treatment and reuse strategy [30]. Common approaches include concentration through evaporation, selective crystallization of impurities, and direct recycling with fresh raw material additions [30]. The recycling methodology must balance material recovery against the potential accumulation of impurities that could affect product quality [2].

Economic analysis of mother liquor recycling demonstrates significant cost savings through reduced raw material consumption and waste disposal requirements [30]. The recycling process also reduces environmental impact by minimizing waste generation and resource consumption [30]. Process optimization must consider the trade-offs between recycling efficiency and additional processing costs [30].

Supersaturation Control Mechanisms

Supersaturation control mechanisms are fundamental to achieving consistent crystal quality and optimal product yield [31]. Supersaturation levels typically range from 1.1 to 1.3, with higher levels promoting increased nucleation rates and smaller crystal sizes [31]. Precise control of supersaturation requires real-time monitoring of solution concentration and temperature [31].

Advanced control systems employ in-process analytical techniques such as Attenuated Total Reflectance Fourier Transform Infrared spectroscopy to monitor supersaturation levels continuously [31]. These measurements enable automated adjustment of cooling rates and seeding strategies to maintain target supersaturation levels [31]. Feedback control algorithms can respond rapidly to process disturbances that might otherwise cause uncontrolled nucleation [31].

The relationship between supersaturation level and crystal size distribution has been extensively studied and can be predicted using mathematical models [31]. Higher supersaturation levels generally result in smaller average crystal sizes but may also improve product yield [31]. Process optimization must balance crystal size requirements against yield considerations to achieve optimal overall performance [31].

Yield Enhancement Methods

Yield enhancement methods focus on maximizing the conversion of raw materials to final product while minimizing losses through side reactions and physical processes [34] [37]. These methods include optimization of reaction conditions, improved separation techniques, and enhanced recovery of product from mother liquors [2] [30]. Modern yield enhancement strategies can achieve theoretical yields exceeding 95 percent under optimal conditions [3].

Chemical yield enhancement involves optimization of reaction stoichiometry, temperature profiles, and residence times to maximize conversion efficiency [14] [37]. Side reaction suppression through careful pH control and temperature management prevents the formation of unwanted byproducts that reduce overall yield [14] [22]. Reaction kinetics optimization ensures complete conversion of raw materials within practical processing times [37].

Physical yield enhancement focuses on improved separation and recovery techniques that minimize product losses during filtration, washing, and drying operations [2]. Advanced crystallization control enables the production of crystals with improved filterability and reduced entrainment losses [24] [31]. Mother liquor recycling strategies recover dissolved product and unconverted raw materials to maximize overall process yield [30].

| Optimization Variable | Typical Range | Impact on Yield |

|---|---|---|

| Temperature Control | 50-80°C (reaction), 15-30°C (cooling) | Higher temperature increases reaction rate |

| pH Management | 2.5-5.0 (crystallization) | Lower pH favors metabisulfite formation |

| Stirring Speed | 30-60 rpm (crystallization) | Optimal range prevents crystal breakage |

| Cooling Rate | 0.1-2°C/min | Slower cooling improves crystal quality |

| Residence Time | 30-120 minutes | Longer time increases conversion |

| Mother Liquor Recycling Rate | 70-90% recycle ratio | Reduces raw material consumption |

| Seed Crystal Addition | 0.5-2% by weight | Controls crystal size distribution |

| Supersaturation Control | 1.1-1.3 supersaturation ratio | Higher levels reduce crystal size |

| Aspect | Traditional Methods | Modern Methods |

|---|---|---|

| Raw Material Efficiency | 85-90% | 95-98% |

| Energy Consumption | High (conventional heating) | Lower (optimized heating) |

| Product Purity | 95-97% | 98-99.5% |

| Environmental Impact | Higher emissions | Reduced emissions |

| Process Control | Manual monitoring | Automated control systems |

| Automation Level | Low | High |

| Quality Consistency | Variable | Consistent |

| Production Capacity | Limited | Scalable |

Physical Description

Dry Powder; Other Solid

Colourless crystals or white crystalline powder

A white granular or powdery solid with a sharp odor of sulfur dioxide; [CAMEO]

WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR.

Color/Form

White powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Relative density (water = 1): 2.34

Odor

Pungent, sharp odo

Decomposition

When heated to decomposition it emits toxic fumes of /sulfur oxides/ and /potassium sulfate/.

150 °C

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 42 of 1503 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 1461 of 1503 companies with hazard statement code(s):;

H315 (88.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (11.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (94.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

It is now widely appreciated that bronchoconstriction following SO2 exposure is mediated by chemosensitive receptors in the tracheobronchial tree. Rapidly activating receptors (RARs) and sensory C-fiber receptors found at all levels of the respiratory tract are sensitive to irritant gases such as SO2. Activation of these vagal afferents stimulates central nervous system reflexes resulting in bronchoconstriction, mucus secretion, mucosal vasodilation, cough, apnea followed by rapid shallow breathing, and effects on the cardiovascular system such as bradycardia and hypotension or hypertension. /Sulfur Oxide/

Early experiments demonstrated that SO2-induced reflexes were mediated by cholinergic parasympathetic pathways involving the vagus nerve and inhibited by atropine. Bronchoconstriction was found to involve smooth muscle contraction since beta-adrenergic agonists such as isoproterenol reversed the effects. Histamine was also thought to be involved in SO2-induced bronchoconstriction. ... Experiments in animal models ... have demonstrated that both cholinergic and noncholinergic mechanisms may be involved in SO2-induced effects. In two studies utilizing bilateral vagotomy, vagal afferents were found to mediate the immediate ventilatory responses to SO2, but not the prolonged bronchoconstrictor response. Other studies showed that atropine failed to block SO2-induced bronchoconstriction, and that a local axon reflex resulting in C-fiber secretion of neuropeptides (i.e., neurogenic inflammation) was responsible for the effect. Neurogenic inflammation has been shown to play a key role in animal models of airway inflammatory disease. /Sulfur Oxide/

In humans, the mechanisms responsible for SO2-induced bronchoconstriction are not fully understood. In non-asthmatics, near complete attenuation of bronchoconstriction has been demonstrated using the anticholinergic agents atropine and ipratropium bromide. However, in asthmatics, these same anticholinergic agents, as well as short- and long-acting beta2-adrenergic agonists, theophylline, cromolyn sodium, nedocromil sodium and leukotriene receptor antagonists only partially blocked SO2-induced bronchoconstriction. That none of these therapies have been shown to completely attenuate the effects of SO2 implies the involvement of both parasympathetic pathways and inflammatory mediators in asthmatics. Strong evidence of this was borne out in /a subsequent study/, in which asthmatic adults were exposed to SO2 following pretreatment with cromolyn sodium (a mast cell stabilizer), atropine (a muscarinic receptor antagonist), and the two medications together. While both treatments individually provided some protection against the bronchoconstrictive effects of SO2, there was a much stronger and statistically significant effect following concurrent administration of the two medications. /Sufur Oxide/

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Sulfite that enters the body via ingestion, inhalation, or injection is metabolized by sulfite oxidase to sulfate. Oral dose studies using dogs and rats and intravenous (IV) dose studies using rabbits, rats, and rhesus monkeys, demonstrated rapid metabolic clearance. In all species A principal mechanism of detoxification of SO2 (and sulfite/bisulfite) occurs through the enzymatic activity of sulfite oxidase, resulting in the production of sulfate. /Sulfites/

Wikipedia

Use Classification

ANTIOXIDANT; -> JECFA Functional Classes

Cosmetics -> Preservative

Methods of Manufacturing

General Manufacturing Information

Disulfurous acid, potassium salt (1:2): ACTIVE

Potassium metabisulfite is plant-growth regulator.

Five cmpd were evaluated against B theobromae in vitro and in vivo. Aureofungin exhibited the greatest inhibitory activity, followed by potassium metabisulfite, Sodium benzoate, thiourea, and boric acid.

Of the antioxidants and chelating agents tested, potassium bisulfite, sodium hypophosphite, EDTA, and cysteine were the most effective.

Storage Conditions

Keep dry and well closed.

Interactions

/GENOTOXICITY/ Potassium metabisulfite at a concentration of 3.75 mM inactivated the mutagenic activity of coffee preparations at doses of 2-20 mg/plate when tested with Salmonella typhimurium strain TA100 without S9 mix.